molecular formula C6H3ClFNO4S B1314342 2-Fluoro-5-nitrobenzenesulfonyl chloride CAS No. 713-21-3

2-Fluoro-5-nitrobenzenesulfonyl chloride

Cat. No. B1314342
CAS RN: 713-21-3
M. Wt: 239.61 g/mol
InChI Key: VQHGELUKJYOETQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3ClFNO4S . It has an average mass of 239.609 Da and a monoisotopic mass of 238.945526 Da .


Molecular Structure Analysis

The InChI code for 2-Fluoro-5-nitrobenzenesulfonyl chloride is 1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H . The InChI key is ALKFOTRKZGCLFU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Fluoro-5-nitrobenzenesulfonyl chloride is a solid at room temperature . Its boiling point is approximately 332.4 °C at 760 mmHg . The density is predicted to be around 1.7 g/mL .

Scientific Research Applications

Synthesis of Pesticides

2-Fluoro-5-nitrobenzenesulfonyl chloride is valuable in synthesizing key intermediates for pesticide preparation. Xiao-hua Du et al. (2005) demonstrated its use in creating methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor for herbicidal compounds like j7uthiacet-methyL (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Fluoronitrobenzene-sulfonyl Chlorides Synthesis

The synthesis of fluoronitrobenzenesulfonyl chlorides, including 2-fluoro-5-nitrobenzenesulfonyl chloride, was detailed by Sergey Zhersh et al. (2010). They described a two-step procedure starting from difluoronitrobenzenes and involving regioselective reactions, demonstrating the compound's versatility in chemical synthesis (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010).

Sulfonated Derivatives Synthesis

A. Courtin (1982) explored the synthesis of sulfonated derivatives of 4-fluoroaniline, confirming the structures by converting related compounds to 2-fluoro-5-nitrobenzenesulfonyl chloride. This showcases its role in confirming chemical structures and synthesizing complex molecules (A. Courtin, 1982).

Solid-Phase Synthesis Applications

Veronika Fülöpová and M. Soural (2015) highlighted the use of polymer-supported benzenesulfonamides, prepared from 2/4-nitrobenzenesulfonyl chloride, as key intermediates in various chemical transformations. This illustrates its application in creating diverse chemical scaffolds, essential in pharmaceutical and material sciences (Veronika Fülöpová & M. Soural, 2015).

Oxidation of Methylene Compounds

Yong Hae Kim et al. ((1989) investigated the role of 2-nitrobenzene peroxysulfonyl radical, derived from 2-nitrobenzenesulfonyl chloride, in oxidizing various substrates. This study demonstrates the compound's potential in synthesizing ketones under mild conditions, showcasing its utility in organic synthesis (Yong Hae Kim, Kyoung Soo Kim, & Hyeon-Kyu Lee, 1989).

Detection Enhancement in Liquid Chromatography

T. Higashi et al. (2006) utilized 4-nitrobenzenesulfonyl chloride, a related compound, to enhance detection in liquid chromatography-mass spectrometry for estrogen in biological fluids. This suggests potential applications of similar sulfonyl chlorides, like 2-fluoro-5-nitrobenzenesulfonyl chloride, in analytical chemistry for biomolecule detection (T. Higashi, Naoki Takayama, Tadashi Nishio, Emi Taniguchi, & K. Shimada, 2006).

Safety And Hazards

2-Fluoro-5-nitrobenzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Contact with water liberates toxic gas . Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides .

properties

IUPAC Name

2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(9(10)11)1-2-5(6)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGELUKJYOETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512607
Record name 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzenesulfonyl chloride

CAS RN

713-21-3
Record name 2-Fluoro-5-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-fluoro-4-nitrobenzene (3.0 g, 21.3 mmol) in chlorosulfonic acid (5.5 mL, 84 mmol) was stirred at 90-100° C. for 8 hours before being cooled to room temperature and slowly poured into ice water and extracted with EtOAc. The organic extract was washed with saturated aq. NaHCO3 and water, dried (sodium sulfate), and concentrated to give 2-fluoro-5-nitrobenzenesulfonyl chloride (3.2 g, 63%) as a colorless oil, which was used directly in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JD Kendall, AC Giddens, KY Tsang, R Frédérick… - Bioorganic & medicinal …, 2012 - Elsevier
… Reaction of 2 (250 mg, 1.46 mmol) and 2-fluoro-5-nitrobenzenesulfonyl chloride 18 (455 mg, 1.90 mmol) using 2,6-lutidine, gave 6t as a yellow solid (485 mg, 82%). H NMR δ (400 MHz…
Number of citations: 38 www.sciencedirect.com
JD Kendall, AC Giddens, KY Tsang, ES Marshall… - Bioorganic & Medicinal …, 2017 - Elsevier
As part of our investigation into pyrazolo[1,5-a]pyridines as novel p110α selective PI3 kinase inhibitors, we report a range of analogues with improved aqueous solubility by the addition …
Number of citations: 8 www.sciencedirect.com
A Courtin - Helvetica Chimica Acta, 1982 - Wiley Online Library
… chlorides derived from 5-fluoro-2-nitroaniline (5) and from 2-fluoro-5-nitroaniline (8) to 5-fluoro-2-nitrobenzenesulfonyl chloride (6) and 2-fluoro-5-nitrobenzenesulfonyl chloride (9), …
Number of citations: 7 onlinelibrary.wiley.com

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